molecular formula C13H18ClNO2 B1424987 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide CAS No. 92105-53-8

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Cat. No. B1424987
CAS RN: 92105-53-8
M. Wt: 255.74 g/mol
InChI Key: QEQWJFVVBYIGHN-UHFFFAOYSA-N
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Description

“2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” is a chemical compound with the molecular formula C12H16ClNO2 and a molecular weight of 241.71394 . It is also known by its CAS Number: CB51691851 .


Molecular Structure Analysis

The molecular structure of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” consists of a central carbon atom bonded to a chlorine atom, a nitrogen atom, and two other carbon atoms . The nitrogen atom is further bonded to a phenyl ring and a propan-2-yloxy group .


Chemical Reactions Analysis

While specific chemical reactions involving “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” are not available, similar compounds often undergo reactions at the benzylic position . These reactions can include free radical bromination, nucleophilic substitution, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide” include a molecular weight of 241.71394 . Unfortunately, specific details such as melting point, boiling point, and density were not available in the sources .

Scientific Research Applications

Environmental Degradation and Toxicity Studies

Advanced oxidation processes (AOPs) are a focal point for researchers aiming to degrade recalcitrant compounds like acetaminophen (ACT), revealing insights into the degradation pathways, by-products, and biotoxicity of similar compounds. AOPs lead to various by-products, some of which are mutagenic or toxic, highlighting the environmental risks and degradation mechanisms of complex organic molecules (Qutob et al., 2022).

Pharmacological Implications

Studies on analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, which share structural similarities with 2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide, have been synthesized and evaluated for potential carcinogenicity. These studies shed light on the molecular interactions and potential health risks of related compounds (Ashby et al., 1978).

Biodegradation and Environmental Fate

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) offer parallels to the fate of acetamides in aquatic environments. ETBE's biodegradation pathways, involving hydroxylation and the formation of by-products such as tert-butyl alcohol (TBA), provide a model for understanding how similar compounds might degrade in natural settings and the implications for water quality and ecosystem health (Thornton et al., 2020).

properties

IUPAC Name

2-chloro-N-[2-(4-propan-2-yloxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2/c1-10(2)17-12-5-3-11(4-6-12)7-8-15-13(16)9-14/h3-6,10H,7-9H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQWJFVVBYIGHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{2-[4-(propan-2-yloxy)phenyl]ethyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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